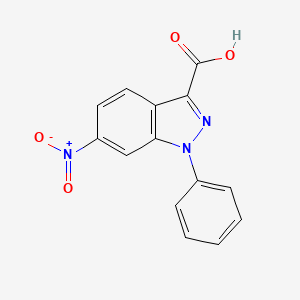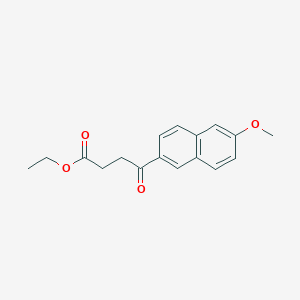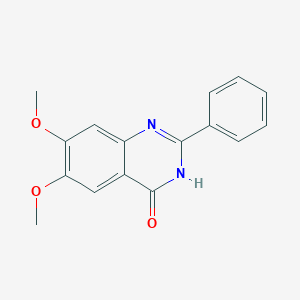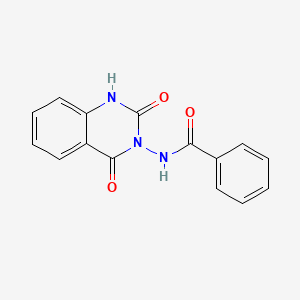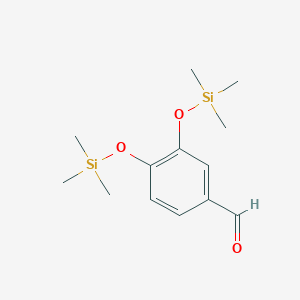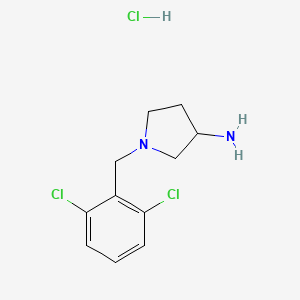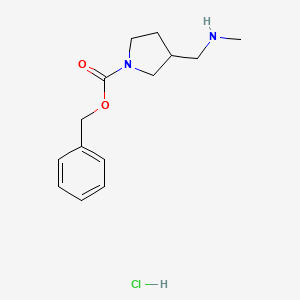
2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate is a chemical compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry. This particular compound features a chromen-2-one core structure with a methoxy group at the 7th position and an ethyl acetate moiety at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specified duration to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ethyl acetate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects. Additionally, it can modulate reactive oxygen species and inhibit microtubule polymerization, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(7-ethoxy-2-oxo-2H-chromen-4-yl)butanoate
- Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate
- (7-Methoxy-2-oxo-2H-chromen-4-yl)-acetic acid-d3
Uniqueness
2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14O6 |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
2-(7-methoxy-2-oxochromen-4-yl)oxyethyl acetate |
InChI |
InChI=1S/C14H14O6/c1-9(15)18-5-6-19-12-8-14(16)20-13-7-10(17-2)3-4-11(12)13/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
XEIKBBNBBVFGNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=CC(=O)OC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


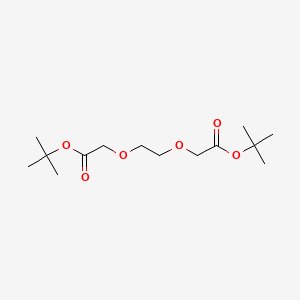
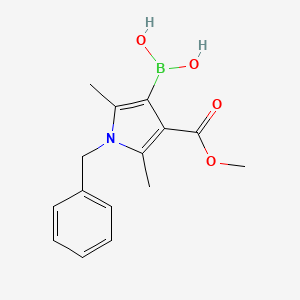
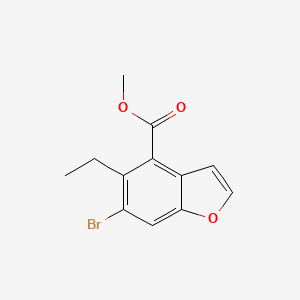
![5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11842098.png)
